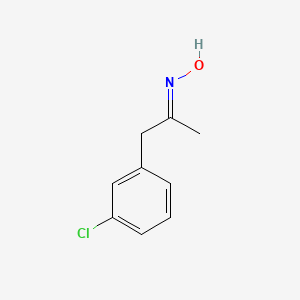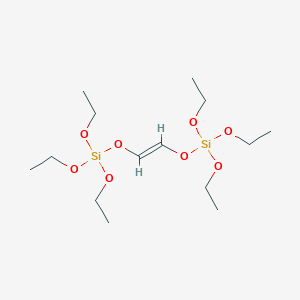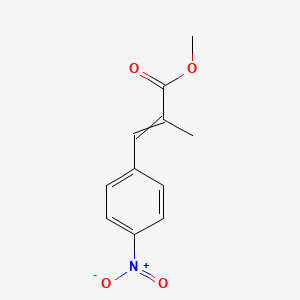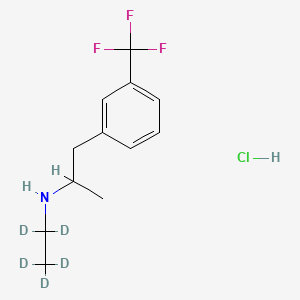
N-Dansyl-L-threonine cyclohexylammonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Dansyl-L-threonine cyclohexylammonium is a compound with the molecular formula C22H33N3O5S and a molecular weight of 451.58 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . The compound is a derivative of L-threonine, an essential amino acid, and is modified with a dansyl group, which is a fluorescent dye .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Dansyl-L-threonine cyclohexylammonium involves the reaction of L-threonine with dansyl chloride in the presence of a base, such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane or acetonitrile. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques .
化学反応の分析
Types of Reactions
N-Dansyl-L-threonine cyclohexylammonium can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the threonine moiety can be oxidized to form a ketone or aldehyde.
Reduction: The dansyl group can be reduced under specific conditions, although this is less common.
Substitution: The amino group on the threonine can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as acyl chlorides or alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from the hydroxyl group.
Reduction: Reduced forms of the dansyl group.
Substitution: Various acylated or alkylated derivatives of the compound.
科学的研究の応用
N-Dansyl-L-threonine cyclohexylammonium is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of fluorescent dyes and markers for various industrial applications.
作用機序
The mechanism of action of N-Dansyl-L-threonine cyclohexylammonium primarily involves its fluorescent properties. The dansyl group absorbs light at a specific wavelength and emits fluorescence, which can be detected and measured . This property makes it useful as a probe in various biochemical assays. The compound can bind to specific molecular targets, such as proteins or nucleic acids, allowing researchers to study their interactions and functions .
類似化合物との比較
Similar Compounds
N-Dansyl-L-alanine cyclohexylammonium: Similar structure but with alanine instead of threonine.
N-Dansyl-L-serine cyclohexylammonium: Similar structure but with serine instead of threonine.
N-Dansyl-L-valine cyclohexylammonium: Similar structure but with valine instead of threonine.
Uniqueness
N-Dansyl-L-threonine cyclohexylammonium is unique due to the presence of the threonine moiety, which has a hydroxyl group that can participate in additional chemical reactions compared to other amino acids like alanine or valine . This makes it particularly useful in studies involving phosphorylation and other post-translational modifications .
特性
分子式 |
C22H34N3O5S+ |
|---|---|
分子量 |
452.6 g/mol |
IUPAC名 |
cyclohexylazanium;(2S,3R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C16H20N2O5S.C6H13N/c1-10(19)15(16(20)21)17-24(22,23)14-9-5-6-11-12(14)7-4-8-13(11)18(2)3;7-6-4-2-1-3-5-6/h4-10,15,17,19H,1-3H3,(H,20,21);6H,1-5,7H2/p+1/t10-,15+;/m1./s1 |
InChIキー |
QTBHJGKTOJYJOW-VSLILLSYSA-O |
異性体SMILES |
C[C@H]([C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O.C1CCC(CC1)[NH3+] |
正規SMILES |
CC(C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O.C1CCC(CC1)[NH3+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid](/img/structure/B13826324.png)


![1H-Pyrrolo[1,2-a][1,3]diazepine-2,5-dione](/img/structure/B13826351.png)

![6-Azatricyclo[6.2.0.0~2,5~]deca-1,5,7-triene](/img/structure/B13826353.png)

![2-[2-[(2E)-2-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B13826360.png)
![(6E)-4-[[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]methyl]-2-hydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,3,5-trione](/img/structure/B13826366.png)
![[1-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine](/img/structure/B13826368.png)

![Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate](/img/structure/B13826378.png)
